molecular formula C8H8N6 B12929565 1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine

1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine

Cat. No.: B12929565
M. Wt: 188.19 g/mol
InChI Key: JFLHUGVGGWZXSR-NPJRDEIVSA-N
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Description

1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine is an organic compound characterized by the presence of two imidazole rings connected via a hydrazine bridge. This compound is known for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and material science. The imidazole rings in its structure provide both hydrogen-bond donating and accepting sites, making it a versatile building block for supramolecular architectures .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine can be synthesized through the condensation of hydrazine hydrate with 1H-imidazole-5-carboxaldehyde. The reaction typically involves mixing equimolar amounts of the reactants in a suitable solvent such as ethanol or methanol, followed by refluxing the mixture for several hours. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced imidazole rings .

Mechanism of Action

The mechanism of action of 1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine involves its ability to interact with various molecular targets through hydrogen bonding, coordination with metal ions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine is unique due to its specific arrangement of imidazole rings and the presence of a hydrazine bridge, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in chemistry, biology, and material science .

Biological Activity

1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a hydrazine backbone with imidazole substituents, which are known for their diverse biological properties. The following sections will discuss the synthesis, biological activity, and relevant studies regarding this compound.

Synthesis

The synthesis of this compound typically involves the condensation of hydrazine derivatives with imidazole-containing aldehydes or ketones. This reaction forms the hydrazone linkage that is crucial for its biological activity. Specific synthetic routes may vary, but they generally aim to optimize yield and purity while maintaining the structural integrity of the imidazole rings.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have shown that hydrazone derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of 0.35 to 6 µg/ml, indicating strong antibacterial potential .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Research indicates that imidazole-based compounds can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, derivatives exhibiting IC50 values between 2.43 and 14.65 μM have been reported, suggesting effective cytotoxicity against these cell lines . The mechanism of action may involve apoptosis induction and disruption of microtubule assembly in cancer cells.

Study 1: Antimicrobial Evaluation

In a recent study evaluating a series of hydrazone derivatives, this compound was included among compounds tested against Pseudomonas aeruginosa and Acinetobacter baumannii. The results indicated a strong correlation between the structural features of the compounds and their antimicrobial efficacy. The study highlighted that compounds with electron-withdrawing groups showed enhanced activity .

Study 2: Anticancer Activity Assessment

Another significant study focused on the cytotoxic effects of various hydrazone derivatives on human cancer cell lines. The results demonstrated that this compound induced significant morphological changes in MDA-MB-231 cells at concentrations as low as 1 µM. Furthermore, it enhanced caspase-3 activity, indicating activation of apoptotic pathways .

Table 1: Biological Activity Summary of this compound

Biological Activity Target Organism/Cell Line IC50/MIC Value Reference
AntimicrobialStaphylococcus aureusMIC = 1.49 µM/ml
AntimicrobialEscherichia coliMIC = 6 µg/ml
AnticancerMDA-MB-231 (breast cancer)IC50 = 4.98 - 14.65 μM
AnticancerHepG2 (liver cancer)IC50 = 4.98 - 14.65 μM

Properties

Molecular Formula

C8H8N6

Molecular Weight

188.19 g/mol

IUPAC Name

(E)-1-(1H-imidazol-5-yl)-N-[(E)-1H-imidazol-5-ylmethylideneamino]methanimine

InChI

InChI=1S/C8H8N6/c1-7(11-5-9-1)3-13-14-4-8-2-10-6-12-8/h1-6H,(H,9,11)(H,10,12)/b13-3+,14-4+

InChI Key

JFLHUGVGGWZXSR-NPJRDEIVSA-N

Isomeric SMILES

C1=C(NC=N1)/C=N/N=C/C2=CN=CN2

Canonical SMILES

C1=C(NC=N1)C=NN=CC2=CN=CN2

Origin of Product

United States

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